molecular formula C14H15ClN2O4 B4826026 N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Cat. No.: B4826026
M. Wt: 310.73 g/mol
InChI Key: YISNRWYAFPNFEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is a chemical compound known for its unique structure and potential applications in various fields. This compound features a combination of a chlorinated aromatic ring, methoxy groups, and an isoxazole ring, making it an interesting subject for research in organic chemistry and related disciplines.

Mechanism of Action

Target of Action

The primary target of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide is the serotonin 5-HT 2A receptor . This receptor plays a crucial role in the neurotransmission of serotonin, a key neurotransmitter involved in mood regulation and sensory perception.

Mode of Action

This compound acts as a potent agonist at the 5-HT 2A receptor . Agonists are substances that bind to specific receptors and trigger a response in the cell. In this case, the compound’s interaction with the 5-HT 2A receptor stimulates a response, leading to changes in cellular activity.

Preparation Methods

The synthesis of N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide typically involves several steps. One common method includes the reaction of 4-chloro-2,5-dimethoxyaniline with appropriate reagents to introduce the isoxazolecarboxamide moiety. The reaction conditions often involve the use of solvents like ethyl acetate and purification techniques such as silica gel column chromatography .

Chemical Reactions Analysis

N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide undergoes various chemical reactions, including:

Comparison with Similar Compounds

N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide can be compared to other similar compounds, such as:

Properties

IUPAC Name

N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-1,2-oxazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15ClN2O4/c1-7-13(8(2)21-17-7)14(18)16-10-6-11(19-3)9(15)5-12(10)20-4/h5-6H,1-4H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YISNRWYAFPNFEZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=NO1)C)C(=O)NC2=CC(=C(C=C2OC)Cl)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15ClN2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 2
Reactant of Route 2
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 3
Reactant of Route 3
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 4
Reactant of Route 4
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 5
Reactant of Route 5
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide
Reactant of Route 6
Reactant of Route 6
N-(4-chloro-2,5-dimethoxyphenyl)-3,5-dimethyl-4-isoxazolecarboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.